4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one
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Overview
Description
4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the 4-methyl group: This step can be performed via alkylation using methyl iodide in the presence of a strong base.
Attachment of the pyrazol-1-yl-pyridin-2-ylamino moiety: This can be done through nucleophilic substitution reactions, where the pyrazole and pyridine derivatives are introduced sequentially.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: This can result in the formation of dihydro derivatives.
Substitution: This can occur at various positions on the chromen-2-one core or the attached pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific reaction, are used under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Pyrazole derivatives: Often investigated for their anti-inflammatory and anticancer properties.
Uniqueness
4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one is unique due to its specific structural features, which might confer distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H14N4O2 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-methyl-7-[(6-pyrazol-1-ylpyridin-2-yl)amino]chromen-2-one |
InChI |
InChI=1S/C18H14N4O2/c1-12-10-18(23)24-15-11-13(6-7-14(12)15)20-16-4-2-5-17(21-16)22-9-3-8-19-22/h2-11H,1H3,(H,20,21) |
InChI Key |
CYNWBQGPBDGTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC3=NC(=CC=C3)N4C=CC=N4 |
Origin of Product |
United States |
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